3,4-Dihydro-2H-benzo[b]oxepin-5-one is an organic compound classified within the benzoxepine family. It features a fused benzene and oxepin ring system, characterized by a ketone functional group located at the 5-position of the oxepin ring. Its molecular formula is C10H9NO, and it is recognized for its electrophilic nature, allowing it to engage in various
This compound exhibits significant biological activity, particularly as an inhibitor of protein-tyrosine kinases (PTKs), which are vital in regulating cellular processes such as growth and differentiation. Notable targets include ErbB1, ErbB2, c-Met, ALK, FGFR1, RET, and KDR. The inhibition of these kinases leads to decreased phosphorylation of downstream proteins, affecting pathways like MAPK/ERK and PI3K/Akt. This mechanism suggests potential therapeutic applications in cancer treatment by reducing cell proliferation and promoting apoptosis in malignant cells .
The synthesis of 3,4-Dihydro-2H-benzo[b]oxepin-5-one typically involves cyclization reactions of appropriate precursors. One common method includes:
While industrial production methods are not extensively documented, the scalability of these synthetic routes can be adapted for larger-scale production .
3,4-Dihydro-2H-benzo[b]oxepin-5-one has several applications across different fields:
Research indicates that 3,4-Dihydro-2H-benzo[b]oxepin-5-one interacts specifically with various protein-tyrosine kinases. These interactions are crucial for understanding its role in cellular signaling pathways and its potential as a therapeutic agent. Studies focus on how these interactions modulate cellular functions such as proliferation and apoptosis in cancer cells .
Several compounds share structural or functional similarities with 3,4-Dihydro-2H-benzo[b]oxepin-5-one. Here are some notable examples:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
2-Pyranone | Oxygen heterocycle | Exhibits diverse reactivity; used in synthetic chemistry. |
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one | Halogenated derivative | Enhanced reactivity due to bromine substitution; potential for varied biological activity. |
Coumarins | Benzenoid structure | Known for anticoagulant properties; shares electrophilic character with 3,4-Dihydro-2H-benzo[b]oxepin-5-one. |
The uniqueness of 3,4-Dihydro-2H-benzo[b]oxepin-5-one lies in its specific inhibition profile against protein-tyrosine kinases compared to similar compounds. While other benzoxepines may exhibit similar structural features or reactivity patterns, the selective action on PTKs positions this compound as a valuable candidate in medicinal chemistry research focused on targeted cancer therapies .
Irritant